molecular formula C9H17N B13069916 6-Methyl-1-azaspiro[3.5]nonane

6-Methyl-1-azaspiro[3.5]nonane

Cat. No.: B13069916
M. Wt: 139.24 g/mol
InChI Key: YHUFCQSLXNYFDV-UHFFFAOYSA-N
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Description

6-Methyl-1-azaspiro[3.5]nonane is a bicyclic organic compound featuring a spirocyclic structure where a nitrogen-containing ring (azetidine or pyrrolidine) is fused to a nonane-derived ring. The compound’s unique spirocyclic architecture and methyl substituent at the 6-position confer distinct physicochemical and pharmacological properties.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

6-methyl-1-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17N/c1-8-3-2-4-9(7-8)5-6-10-9/h8,10H,2-7H2,1H3

InChI Key

YHUFCQSLXNYFDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-azaspiro[3.5]nonane can be achieved through various methods. One common approach involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another method includes the use of stannyl radical-promoted reactions, which are effective for constructing spiro-heterocycles .

Industrial Production Methods

Industrial production methods for 6-Methyl-1-azaspiro[3.5]nonane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as Oxone®.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the spirocyclic structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield spirocyclic oxetanes, while reduction can produce simpler amine derivatives .

Scientific Research Applications

6-Methyl-1-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The hydrogen bonding capacity of the compound enables efficient binding to specific residues in the enzyme’s active site, facilitating its reduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Methyl-1-azaspiro[3.5]nonane, highlighting differences in molecular features, stability, and biological activity:

Compound Name Molecular Formula Key Structural Features Stability/Reactivity Biological Activity/Applications References
6-Methyl-1-azaspiro[3.5]nonane C₉H₁₇N Spiro[3.5] framework with methyl at C6 Likely moderate stability; no direct data Potential intermediate for SR ligands
6,6-Dimethyl-1-azaspiro[3.5]nonane C₁₀H₁₉N Two methyl groups at C6 Enhanced steric hindrance; improved lipophilicity Used in synthetic routes for pharmaceuticals
6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane C₁₂H₂₃N Four methyl groups at C6 and C8 High steric protection; likely stable Not explicitly reported; structural analog
6-Methyl-5-oxa-8-azaspiro[3.5]nonane C₈H₁₅NO Oxygen atom in the nonane ring (5-oxa) Altered polarity due to oxygen inclusion Predicted collision cross-section: 129.8 Ų
2,7-Diazaspiro[3.5]nonane derivatives Varies Two nitrogen atoms in the spiro framework High affinity for sigma receptors (KiS1R ≤ 2.7 nM) Antiallodynic agents; SR antagonists

Key Observations:

The introduction of oxygen (e.g., 5-oxa) alters polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics . Strained spirocyclic systems, such as those in azaspiro compounds, may undergo C-N bond cleavage under acidic or basic conditions, as observed in related azaspiro[4.4]nonane derivatives .

Biological Activity: 2,7-Diazaspiro[3.5]nonane derivatives exhibit nanomolar affinity for sigma-1 receptors (S1R), with compound 4b (KiS1R = 2.7 nM) showing potent antiallodynic effects in vivo . The diazaspiro scaffold outperforms diazabicyclo[4.3.0]nonane analogs in binding affinity, emphasizing the importance of nitrogen positioning in SR ligand design .

Synthetic Challenges: Reactions involving azaspiro compounds often require precise conditions to avoid decomposition. For example, mesylation or Appel reactions on strained azaspiro[4.4]nonanes led to C-N bond cleavage, yielding simpler amines . Functionalization of the spiro core (e.g., sulfonation, alkylation) is critical for tuning bioactivity, as seen in 2-(methylsulfonyl)-6-azaspiro[3.5]nonane derivatives .

Biological Activity

6-Methyl-1-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen atom within a nonane ring system. Its unique structural properties have garnered attention in medicinal chemistry and biological studies, particularly concerning its interactions with various molecular targets. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC9_9H17_{17}N
Molecular Weight139.24 g/mol
IUPAC Name6-methyl-1-azaspiro[3.5]nonane
InChIInChI=1S/C9H17N/c1-8-3-2-4-9(7-8)5-6-10-9/h8,10H,2-7H2,1H3
InChI KeyYHUFCQSLXNYFDV-UHFFFAOYSA-N
Canonical SMILESCC1CCCC2(C1)CCN2

The biological activity of 6-Methyl-1-azaspiro[3.5]nonane is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often over-expressed in various cancer cell lines. This binding may inhibit the enzyme's activity, potentially leading to reduced proliferation of cancer cells .

Biological Evaluation

Recent studies have evaluated the compound's biological efficacy through various assays:

  • Inhibition Assays: Initial screening at concentrations of 10 μM showed that compounds derived from similar spirocyclic structures exhibited significant inhibition rates against specific targets .
  • Cell Viability Tests: The antiproliferative effects were assessed on multiple cell lines, including SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). The results indicated that 6-Methyl-1-azaspiro[3.5]nonane and its derivatives displayed varying degrees of cytotoxicity depending on the specific cellular environment .

Case Studies

A notable case study involved the synthesis and evaluation of several spirocyclic compounds related to 6-Methyl-1-azaspiro[3.5]nonane:

  • Compound Synthesis: The synthesis was achieved via condensation reactions followed by oxidative cyclization methods, which are scalable for industrial applications .
  • Biological Activity: In one study, derivatives were tested for their ability to inhibit matrix metalloproteinases (MMPs), which play critical roles in cancer metastasis. Compounds derived from spirocyclic frameworks showed moderate to high inhibitory activity against MMPs, suggesting potential therapeutic applications .

Comparative Analysis

When compared to similar compounds such as 2-Oxa-7-azaspiro[3.5]nonane and 1-Oxa-6-azaspiro[3.3]heptane, 6-Methyl-1-azaspiro[3.5]nonane stands out due to its unique spirocyclic structure and the presence of a methyl group that enhances its reactivity and biological interactions .

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